A Predictive Spectroscopic Guide to {2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol: An In-depth Technical Analysis for Researchers
A Predictive Spectroscopic Guide to {2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol: An In-depth Technical Analysis for Researchers
Abstract
This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of the novel compound {2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol. As experimental spectroscopic data for this specific molecule is not yet publicly available, this document leverages established principles of spectroscopy and detailed data from structurally analogous compounds to forecast the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral data. By dissecting the contributions of the key structural motifs—the 4-chlorophenylthioether group and the 3-pyridinylmethanol moiety—this guide offers researchers and drug development professionals a robust framework for the identification, characterization, and quality control of this and related molecules. The methodologies and interpretations presented herein are grounded in established scientific literature, ensuring a high degree of predictive accuracy and practical utility in a research and development setting.
Introduction: Unveiling the Molecular Architecture
The compound {2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol presents a unique combination of a halogenated aromatic thioether linked to a functionalized pyridine ring. Such structures are of significant interest in medicinal chemistry and materials science due to the diverse pharmacological and electronic properties imparted by these moieties. Accurate structural elucidation is the cornerstone of any research endeavor, and spectroscopic techniques are the primary tools for achieving this. This guide serves as a proactive resource, furnishing the scientific community with a detailed predictive spectroscopic profile of this target molecule, thereby facilitating its future synthesis and characterization.
The fundamental approach of this guide is to deconstruct the target molecule into its primary constituent fragments and analyze the spectroscopic data of well-characterized analogous compounds. By understanding the influence of each component, we can assemble a composite, predictive spectrum for {2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is invaluable for determining the connectivity of protons within a molecule. The predicted ¹H NMR spectrum of {2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol in a common deuterated solvent such as CDCl₃ is expected to exhibit distinct signals corresponding to the protons on the pyridine and chlorophenyl rings, as well as the methylene and hydroxyl protons of the methanol group.
Experimental Protocol: ¹H NMR Spectroscopy
A standard, field-proven protocol for acquiring a high-resolution ¹H NMR spectrum would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 12 ppm, centered around 6 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum.
Predicted Spectral Features and Interpretation
The predicted chemical shifts (δ) in ppm relative to TMS are detailed in Table 1.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale and Comparative Analysis |
| H-6' (Pyridine) | 8.3 - 8.5 | Doublet of doublets (dd) | ~4.8, 1.8 | The proton at the 6-position of the pyridine ring is expected to be the most deshielded due to the inductive effect of the adjacent nitrogen atom. Data from 2-substituted pyridines supports this downfield shift[1]. |
| H-4' (Pyridine) | 7.6 - 7.8 | Doublet of doublets (dd) | ~7.5, 1.8 | This proton is ortho to the nitrogen and will be deshielded. Its chemical shift is influenced by the thioether linkage at the 2-position. |
| H-5' (Pyridine) | 7.1 - 7.3 | Doublet of doublets (dd) | ~7.5, 4.8 | This proton is coupled to both H-4' and H-6' and its chemical shift is influenced by the adjacent substituents. |
| H-2, H-6 (Chlorophenyl) | 7.3 - 7.5 | Doublet | ~8.5 | These protons are ortho to the sulfur atom and will be influenced by its electron-donating and anisotropic effects. Data for 2-(4-chlorophenyl)pyridine shows similar signals in this region[1]. |
| H-3, H-5 (Chlorophenyl) | 7.2 - 7.4 | Doublet | ~8.5 | These protons are meta to the sulfur atom and ortho to the chlorine atom. Their chemical shift will be influenced by both substituents. |
| -CH₂OH | 4.7 - 4.9 | Singlet (or doublet if coupled to -OH) | - | The methylene protons are adjacent to the pyridine ring and the hydroxyl group, leading to a downfield shift. Data for 3-pyridinemethanol shows a signal for the methylene protons around 4.7 ppm[2]. |
| -OH | Variable (1.5 - 4.0) | Broad singlet | - | The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in {2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer, with the broadband probe tuned to the ¹³C frequency (approximately 100 MHz).
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
-
Spectral Width: A spectral width of approximately 200-220 ppm.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).
Predicted Spectral Features and Interpretation
The predicted chemical shifts for the carbon atoms are presented in Table 2.
| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale and Comparative Analysis |
| C-2' (Pyridine) | 158 - 162 | This carbon is directly attached to the electron-withdrawing nitrogen and the sulfur atom, resulting in a significant downfield shift. |
| C-6' (Pyridine) | 148 - 151 | The carbon adjacent to the nitrogen is deshielded. Data for 2-substituted pyridines supports this chemical shift range[1]. |
| C-4' (Pyridine) | 135 - 138 | A typical chemical shift for a CH carbon in a pyridine ring. |
| C-3' (Pyridine) | 130 - 134 | This carbon is attached to the methanol group and its chemical shift will be influenced by this substituent. |
| C-5' (Pyridine) | 120 - 123 | A typical chemical shift for a CH carbon in a pyridine ring. |
| C-1 (Chlorophenyl) | 133 - 136 | The ipso-carbon attached to the sulfur atom. |
| C-4 (Chlorophenyl) | 132 - 135 | The carbon atom bonded to the chlorine atom will be deshielded. |
| C-2, C-6 (Chlorophenyl) | 129 - 132 | Aromatic CH carbons. |
| C-3, C-5 (Chlorophenyl) | 128 - 130 | Aromatic CH carbons. |
| -CH₂OH | 60 - 64 | The chemical shift for a primary alcohol attached to an aromatic ring. Data for 3-pyridinemethanol shows the methylene carbon at approximately 62 ppm. |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which should readily form a protonated molecular ion [M+H]⁺.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements for elemental composition determination.
-
Sample Introduction: The sample can be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography.
Predicted Fragmentation Pattern
The predicted ESI mass spectrum will show a prominent molecular ion peak. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with the [M+2]⁺ peak having approximately one-third the intensity of the [M]⁺ peak.
Predicted Molecular Ion:
-
C₁₂H₁₀ClNO S: Calculated monoisotopic mass = 251.0223 g/mol
-
[M+H]⁺: m/z = 252.0296
Major Predicted Fragments:
-
Loss of H₂O: [M+H - H₂O]⁺ at m/z = 234.0191
-
Loss of CH₂OH: [M+H - CH₂OH]⁺ at m/z = 221.0039
-
Cleavage of the C-S bond: This can lead to fragments corresponding to the chlorophenylthio radical cation (m/z ~143) and the pyridinylmethanol cation (m/z ~108).
Caption: Predicted major fragmentation pathways for {2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol in ESI-MS.
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of {2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol will show characteristic absorption bands for the O-H, C-H, C=C, C-N, C-S, and C-Cl bonds.
Experimental Protocol: IR Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is a convenient and widely used technique for solid samples.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. Then, a small amount of the solid sample is placed on the crystal, and the sample spectrum is acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Predicted Absorption Bands
The predicted key IR absorption bands are listed in Table 3.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (alcohol) | 3200 - 3500 | Broad, Strong | Stretching |
| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |
| C-H (methylene) | 2850 - 2960 | Medium | Stretching |
| C=C, C=N (aromatic rings) | 1400 - 1600 | Medium to Strong | Stretching |
| C-O (alcohol) | 1000 - 1260 | Strong | Stretching |
| C-S (thioether) | 600 - 800 | Weak to Medium | Stretching |
| C-Cl | 700 - 850 | Strong | Stretching |
Integrated Spectroscopic Analysis Workflow
A logical workflow for the complete spectroscopic characterization of a newly synthesized batch of {2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol would follow these steps to ensure identity and purity.
